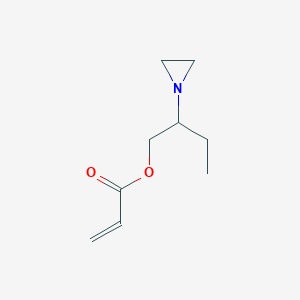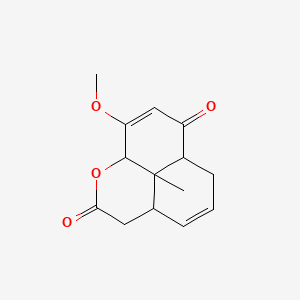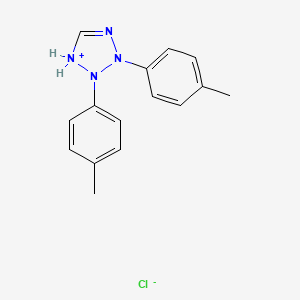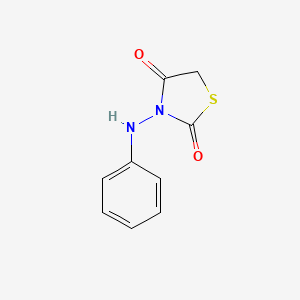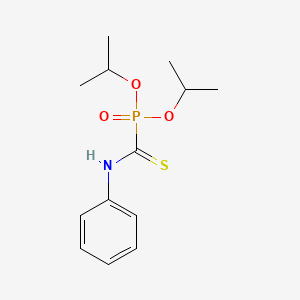
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide is a chemical compound with the molecular formula C13H20NO3PS It is known for its unique structure, which includes a phosphoryl group, an isopropyl group, and a phenylmethanethioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide typically involves the reaction of phosphoryl chloride with isopropanol to form di(propan-2-yloxy)phosphoryl chloride. This intermediate is then reacted with N-phenylmethanethioamide under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The thioamide group may also interact with biological molecules, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Diisopropyl methylphosphonate: Similar in structure but lacks the phenylmethanethioamide group.
Phenylphosphonic acid derivatives: Contain a phenyl group attached to a phosphonic acid moiety.
Thioamide compounds: Contain the thioamide functional group but may differ in other structural aspects.
Uniqueness: 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide is unique due to the combination of its phosphoryl, isopropyl, and phenylmethanethioamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
109105-44-4 |
|---|---|
Formule moléculaire |
C13H20NO3PS |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide |
InChI |
InChI=1S/C13H20NO3PS/c1-10(2)16-18(15,17-11(3)4)13(19)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,19) |
Clé InChI |
RYQRDSSCQIMBSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(=S)NC1=CC=CC=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




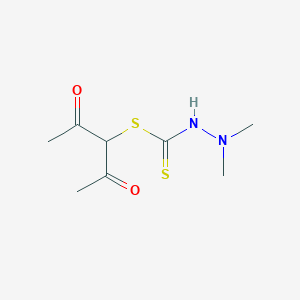
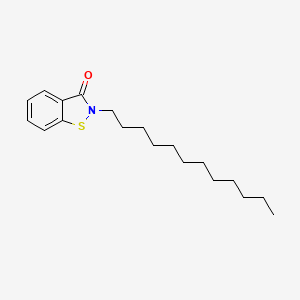
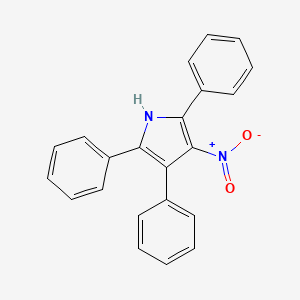

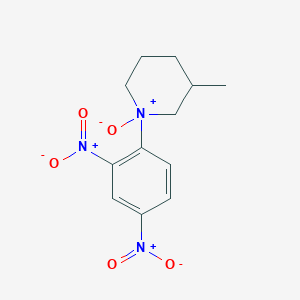
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
